REACTION_SMILES
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[B-:19]([F:20])([F:21])([F:22])[F:23].[ClH:1].[N:15](=[O:16])[O-:17].[NH2:2][c:3]1[c:4]([O:13][CH3:14])[n:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12]1.[Na+:18].[Na+:24].[OH2:25]>>[c:3]1([OH:16])[c:4]([O:13][CH3:14])[n:5][cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cnc(OC)c(N)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cnc(OC)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |